molecular formula C12H9NO2 B011666 4-Phenylnicotinic acid CAS No. 103863-14-5

4-Phenylnicotinic acid

Cat. No.: B011666
CAS No.: 103863-14-5
M. Wt: 199.2 g/mol
InChI Key: HMFLWFBUKXQGIJ-UHFFFAOYSA-N
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Description

4-Phenylnicotinic acid is a chemical compound with the molecular formula C₁₂H₉NO₂. It is a derivative of nicotinic acid, where a phenyl group is attached to the fourth position of the pyridine ring.

Scientific Research Applications

4-Phenylnicotinic acid has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-Phenylnicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are involved in the phenylpropanoid pathway . These interactions are crucial for the synthesis of various secondary metabolites, including flavonoids and phenolic acids. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor-kappa B (NF-kB) and other transcription factors, leading to changes in gene expression . Additionally, it affects cellular metabolism by altering the levels of key metabolites and influencing metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For example, this compound has been shown to inhibit the activity of cyclooxygenase 2 (COX-2) and cytokines, thereby modulating inflammatory responses . Furthermore, it can influence gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate 4-hydroxylase, which are key players in the biosynthesis of phenolic compounds . These interactions can affect the levels of metabolites and influence metabolic fluxes, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins can influence its localization and accumulation within specific tissues, affecting its biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize to the endoplasmic reticulum and cytosol, where it interacts with enzymes involved in the phenylpropanoid pathway . Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its biochemical interactions and effects.

Preparation Methods

The synthesis of 4-Phenylnicotinic acid can be achieved through several methods. One common synthetic route involves the reaction of 4-bromonicotinic acid with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Chemical Reactions Analysis

4-Phenylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: It can be reduced to form 4-phenylnicotinamide using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can be substituted with other functional groups through reactions with appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like potassium carbonate . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Phenylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

    Nicotinic acid: The parent compound, which is essential for human health and has well-documented biological activities.

    Isonicotinic acid: Another derivative with a different substitution pattern on the pyridine ring.

    3-Phenylnicotinic acid: Similar to this compound but with the phenyl group attached to the third position of the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-phenylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFLWFBUKXQGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376587
Record name 4-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103863-14-5
Record name 4-Phenyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103863-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-PHENYLNICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution containing methyl 4-phenylnicotinate (3.8 g, 17.8 mmol) from the previous step in methyl alcohol (20 mL) was added 1 N sodium hydroxide (21.4 mL). The mixture was stirred at room temperature for 6 hours, neutralized with 1 N hydrochloric acid, evaporated in vacuo and dried overnight to yield the solid 4-phenylnicotinic acid (4.7 g, Theo. Yield=3.6 g, balance is NaCl); HPLC RT=1.80 min, method A; LC-MS m/z=200; 1H NMR, 400 MHz, CD3OD, 8.91 ppm (s, 1H), 8.66 ppm (d, 1H), 7.48 ppm (d, 1H), 7.46-7.41 ppm (m, 5H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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